Ácido 5-(aminometil)-1,2-oxazol-3-carboxílico clorhidrato

Descripción general

Descripción

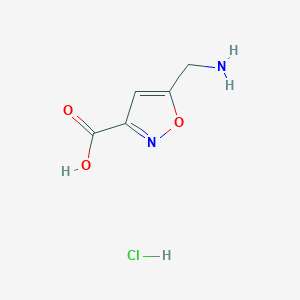

5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride is a heterocyclic compound that contains an oxazole ring substituted with an aminomethyl group and a carboxylic acid group

Aplicaciones Científicas De Investigación

5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mecanismo De Acción

Target of Action

The primary target of 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride, also known as 5-aminolevulinic acid (5-ALA), is the heme synthesis pathway in cells . It is a porphyrin precursor used to treat actinic keratosis of the face, scalp, and upper extremities, as well as to visualize a glioma .

Mode of Action

5-ALA interacts with its targets by serving as a metabolic intermediate in the heme synthesis pathway . It is produced from succinyl-CoA and glycine and is used as a photochemotherapy for actinic keratosis .

Biochemical Pathways

5-ALA is involved in the tetrapyrrole biosynthesis pathway, which leads to the production of heme, chlorophylls, and vitamin B12 . The pathway towards biosynthesis upstream and the metabolism downstream of ALA contains multiple regulatory points that are affected by positive/negative factors .

Pharmacokinetics

The pharmacokinetics of 5-ALA involve its absorption, distribution, metabolism, and excretion (ADME). After administration, 5-ALA is absorbed and distributed throughout the body, where it serves as a precursor in the heme synthesis pathway . The terminal half-life of 5-ALA is approximately 45 minutes after intravenous or oral administration . The oral bioavailability of 5-ALA is approximately 60% .

Result of Action

The action of 5-ALA leads to the production of heme, an essential component of various proteins, including hemoglobin, myoglobin, and cytochromes . It also leads to the production of chlorophylls and vitamin B12 . These molecules play crucial roles in oxygen transport, energy production, and various other cellular processes.

Action Environment

The action of 5-ALA can be influenced by various environmental factors. For instance, it has been shown to enhance plant growth under abiotic stress conditions such as drought, salinity, heat, and cold . Furthermore, the use of cheap raw materials instead of refined sugars for the production of 5-ALA can significantly reduce the cost of feedstock .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-haloketone with hydroxylamine to form the oxazole ring, followed by the introduction of the aminomethyl group through reductive amination. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be used under appropriate conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted oxazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Aminomethyl)-2-oxazolecarboxylic acid

- 5-(Aminomethyl)-1,3-oxazole-4-carboxylic acid

- 5-(Aminomethyl)-1,2-thiazole-3-carboxylic acid

Uniqueness

5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride is unique due to the specific positioning of the aminomethyl and carboxylic acid groups on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride, also known as 5-aminolevulinic acid (5-ALA), is a compound of significant interest in biological and medicinal chemistry due to its role in heme synthesis and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Target of Action

5-ALA primarily targets the heme synthesis pathway, acting as a precursor in the biosynthesis of heme, which is crucial for various biological processes including oxygen transport and electron transfer in cellular respiration.

Mode of Action

The compound functions as a metabolic intermediate in the tetrapyrrole biosynthesis pathway. Upon administration, 5-ALA is converted into porphyrins, which subsequently lead to heme formation. This process is essential for the production of hemoglobin and myoglobin, among other heme-containing proteins.

Pharmacokinetics

The pharmacokinetic profile of 5-ALA involves its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : After oral administration, 5-ALA is efficiently absorbed in the gastrointestinal tract.

- Distribution : It is widely distributed throughout the body tissues.

- Metabolism : The compound undergoes metabolic conversion to protoporphyrin IX (PpIX), which accumulates in tissues and can be detected using fluorescence.

- Excretion : Primarily excreted via urine as metabolites.

Biological Activity

5-ALA exhibits a range of biological activities that have been explored in various studies:

Anticancer Activity

Several studies have highlighted the potential of 5-ALA in photodynamic therapy (PDT) for cancer treatment. When exposed to specific wavelengths of light, PpIX generates reactive oxygen species (ROS) that induce apoptosis in cancer cells. This mechanism has been particularly studied in:

- Glioblastoma : Clinical trials have shown enhanced tumor resection and reduced recurrence rates when using 5-ALA as a fluorescence-guided surgical tool.

- Skin Cancer : PDT using 5-ALA has demonstrated efficacy in treating actinic keratosis and basal cell carcinoma.

Antimicrobial Properties

Research indicates that 5-ALA possesses antimicrobial properties against various pathogens. Its mechanism may involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival. Notable findings include:

- Bacterial Inhibition : Studies have shown that 5-ALA can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study 1: Glioblastoma Treatment

A clinical study involving patients with glioblastoma multiforme demonstrated that pre-operative administration of 5-ALA resulted in increased visualization of tumor margins during surgery. This led to more complete tumor resections and improved patient outcomes compared to standard surgical techniques without fluorescence guidance.

Case Study 2: Photodynamic Therapy for Skin Lesions

In a randomized controlled trial assessing the efficacy of 5-ALA PDT for actinic keratosis, patients treated with 5-ALA showed significant improvement in lesion clearance rates compared to those receiving placebo treatments. The study emphasized the safety profile and minimal side effects associated with this therapy.

Data Summary

| Biological Activity | Mechanism | Relevant Studies |

|---|---|---|

| Anticancer | Induces apoptosis via ROS generation | Glioblastoma treatment, Skin cancer PDT |

| Antimicrobial | Disruption of cell membranes | Inhibition of bacterial growth |

| Enhanced surgical outcomes | Fluorescence-guided resection | Clinical trials on glioblastoma |

Propiedades

IUPAC Name |

5-(aminomethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3.ClH/c6-2-3-1-4(5(8)9)7-10-3;/h1H,2,6H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJGQKFHUAYAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235441-71-0 | |

| Record name | 5-(aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.